molecular formula C9H6F3NO B14026933 4-Methyl-2-(trifluoromethoxy)benzonitrile

4-Methyl-2-(trifluoromethoxy)benzonitrile

Cat. No.: B14026933
M. Wt: 201.14 g/mol
InChI Key: GBNCBMFKGZGOFD-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C9H6F3NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a methyl group at the 4-position and a trifluoromethoxy group at the 2-position. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(trifluoromethoxy)benzonitrile typically involves the introduction of the trifluoromethoxy group and the nitrile group onto a benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 4-methyl-2-nitrobenzonitrile, is reacted with a trifluoromethoxy source under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and substitution reactions. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity. The use of catalysts and specific reagents can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

4-Methyl-2-(trifluoromethoxy)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    2-Methyl-4-(trifluoromethoxy)benzonitrile: Similar structure but with the methyl and trifluoromethoxy groups at different positions.

Uniqueness

4-Methyl-2-(trifluoromethoxy)benzonitrile is unique due to the specific positioning of the methyl and trifluoromethoxy groups, which can influence its chemical reactivity and biological activity. The trifluoromethoxy group provides distinct electronic and steric effects compared to other substituents, making this compound valuable in various applications.

Properties

Molecular Formula

C9H6F3NO

Molecular Weight

201.14 g/mol

IUPAC Name

4-methyl-2-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C9H6F3NO/c1-6-2-3-7(5-13)8(4-6)14-9(10,11)12/h2-4H,1H3

InChI Key

GBNCBMFKGZGOFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C#N)OC(F)(F)F

Origin of Product

United States

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